3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide
Description
3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide is a heterocyclic compound featuring a fused bicyclic core of imidazole and pyrazine rings. The molecule contains a chlorine substituent at position 3 and a carboximidamide group at position 7 (8H), contributing to its unique electronic and steric properties. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive imidazo[1,2-a]pyrazine derivatives, which are explored for antimalarial, anticancer, and kinase-inhibitory applications .
Properties
IUPAC Name |
3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN5/c8-5-3-11-6-4-12(7(9)10)1-2-13(5)6/h3H,1-2,4H2,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBVICXFTJIPTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Cl)CN1C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that compounds with a similar pyrrolopyrazine scaffold interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Compounds with a similar pyrrolopyrazine scaffold have been shown to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Compounds with a similar pyrrolopyrazine scaffold have been shown to have a range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Action Environment
It is known that environmental factors can significantly influence the action of compounds with a similar pyrrolopyrazine scaffold .
Biochemical Analysis
Biochemical Properties
3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit kinase inhibitory activity, which is essential in regulating cell signaling pathways. Additionally, it interacts with microbial enzymes, leading to its antimicrobial properties. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and disrupting essential biochemical processes within the target organisms.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its kinase inhibitory activity can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. Furthermore, it has been observed to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties. The compound’s impact on cellular metabolism includes alterations in metabolic flux and metabolite levels, which can affect overall cell viability and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of kinase enzymes, which play a pivotal role in cell signaling pathways. By binding to the active sites of these enzymes, the compound prevents their activation and subsequent phosphorylation of target proteins. This inhibition disrupts downstream signaling events, leading to altered cellular responses such as reduced cell proliferation and increased apoptosis. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibitory effects on cell proliferation and consistent modulation of gene expression. These findings suggest that the compound maintains its biological activity over extended periods, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as antimicrobial and anti-inflammatory activities without significant toxicity. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or exhibit altered biological activity. Enzymes such as cytochrome P450s play a crucial role in the oxidative metabolism of the compound, while conjugation reactions with glutathione or glucuronic acid facilitate its excretion. These metabolic processes influence the compound’s pharmacokinetics and overall efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters such as P-glycoprotein, which affects its intracellular concentration and distribution. Additionally, binding to plasma proteins influences its bioavailability and tissue distribution. These factors play a critical role in determining the compound’s therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is known to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules. Targeting signals and post-translational modifications may direct the compound to these compartments, influencing its biological activity. Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.
Biological Activity
3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide is a nitrogen-containing heterocyclic compound with significant biological activity, particularly in cancer research and antimicrobial applications. Its molecular formula is CHClN, and it has garnered attention due to its kinase inhibitory properties and interactions with various biological pathways.
Chemical Structure and Properties
The compound features a complex structure that contributes to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHClN |
| Molecular Weight | 199.64 g/mol |
| IUPAC Name | 3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboximidamide |
| InChI Key | DDBVICXFTJIPTC-UHFFFAOYSA-N |
This compound primarily acts as a kinase inhibitor , which plays a crucial role in cell signaling pathways. By inhibiting specific kinases, the compound can modulate various cellular processes such as:
- Cell Proliferation : Suppression of tumor cell growth.
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Antimicrobial Activity : Interacting with microbial enzymes to inhibit their function.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer effects. In vitro studies have shown that the compound can effectively reduce the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Case Study Example :
A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability (up to 70% at higher concentrations) compared to untreated controls. The mechanism was linked to the inhibition of the AKT signaling pathway, which is crucial for cell survival and proliferation.
Antimicrobial Effects
The compound also shows promising antimicrobial properties against several pathogens. Its mechanism involves disrupting bacterial enzyme functions, leading to reduced growth rates and increased susceptibility to other antibiotics.
Research Findings :
In laboratory settings, this compound was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations as low as 10 µg/mL.
Dosage and Administration
The efficacy of this compound varies with dosage. In animal models:
- Lower Doses : Exhibited therapeutic effects without significant toxicity.
- Higher Doses : Induced adverse effects but were still effective in reducing tumor sizes.
Metabolism and Distribution
The compound undergoes biotransformation through phase I and phase II metabolic reactions. It is actively transported within cells by transporters like P-glycoprotein, influencing its distribution and efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The imidazo[1,2-a]pyrazine scaffold is highly versatile, with modifications at positions 2, 3, 7, and 8 significantly altering biological activity and physicochemical properties. Below is a comparison with key analogs:
Physicochemical Properties
Key differences in solubility, stability, and spectroscopic profiles:
- Melting Points: Target Compound: Data unavailable, but tert-butyl analogs (e.g., tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate) melt at 243–245°C . Ganaplacide: Not reported, but related antimalarial imidazopyrazines exhibit melting points >250°C due to high crystallinity . Carbohydrazide Derivatives: Range from 231–319°C, influenced by nitro and aryl groups .
- Spectroscopic Data :
Data Tables
Table 2: Spectroscopic Signatures
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| 3-Chloro-...carboximidamide | ~3400 (N-H), ~1658 (C=N) | 3.0–4.5 (dihydro protons) |
| Ganaplacide | 3324 (N-H), 1643 (C=O) | 2.5–3.5 (CH₃), 6.8–7.5 (Ar-H) |
| 6a (Carbohydrazide) | 3486 (N-H), 1519 (NO₂) | 4.0–4.5 (CH₂), 7.2–8.0 (Ar-H) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
